Acid Red 138

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Protein Staining:

- Acid Red 138 binds to proteins through electrostatic interactions and hydrophobic interactions. This property makes it a valuable tool for staining proteins in polyacrylamide gels after electrophoresis, a technique used to separate proteins based on their size and charge.

Protein Detection:

- Due to its strong affinity for proteins, Acid Red 138 can be used to quantify protein concentration in solutions. This is achieved by measuring the absorbance of the dye-protein complex at a specific wavelength, typically around 500 nm.

Enzyme Activity Assays:

- Acid Red 138 can be employed in enzyme activity assays that involve the hydrolysis of substrates releasing aromatic amines. The released amines can then react with the dye, causing a color change that can be monitored spectrophotometrically.

Other Applications:

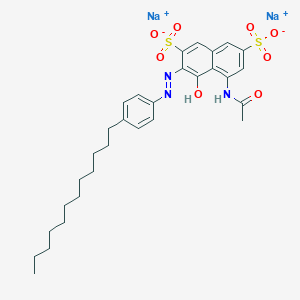

Acid Red 138, also known as C.I. Acid Red 138, is a synthetic azo dye characterized by its vivid red color. Its chemical formula is C30H37N3Na2O8S2, and it is primarily used in the textile industry for dyeing protein fibers. The compound features a complex structure that includes a long alkyl chain and several functional groups, which contribute to its solubility and dyeing properties. Acid Red 138 is classified as a weak acid azo dye, making it suitable for various applications in the dyeing of fabrics and other materials .

- Oxidation: The compound can be oxidized under specific conditions, leading to changes in its color and properties.

- Tautomerization: Acid Red 138 exhibits tautomeric behavior, switching between azo and hydrazone forms, which affects its spectral properties and reactivity .

- Sorption: The dye can interact with various substrates, such as rice bran, where it undergoes sorption processes that are influenced by pH and temperature .

Research indicates that Acid Red 138 may have biological activity related to its environmental impact. Studies have shown that the dye can be toxic to aquatic organisms and may affect microbial communities in wastewater treatment processes. The compound's persistence in the environment raises concerns regarding its ecological effects, necessitating further investigation into its biodegradability and potential health risks associated with exposure .

The synthesis of Acid Red 138 typically involves the following steps:

- Diazotization: The first step involves the diazotization of an aromatic amine, such as 4-Dodecylbenzenamine.

- Coupling Reaction: The diazonium salt is then coupled with a coupling component like 4-Acetamido-5-hydroxynaphthalene-2,7-disulfonic acid.

- Purification: The resulting product is purified through crystallization or filtration to obtain the final dye .

Acid Red 138 finds extensive use in various industries:

- Textile Dyeing: It is predominantly used for dyeing protein fibers such as wool and silk due to its affinity for these materials.

- Food Coloring: In some cases, it has been utilized as a food colorant, although this usage is subject to regulatory scrutiny due to potential health impacts.

- Biological Staining: The dye is also employed in biological laboratories for staining purposes in microscopy .

Studies on Acid Red 138 have focused on its interactions with different solvents and substrates:

- Solubility Studies: Research has investigated the solubility of Acid Red 138 in supercritical carbon dioxide mixed with water at various temperatures and pressures. These studies aim to optimize conditions for effective dyeing processes while minimizing environmental impact .

- Sorption Studies: Investigations into the sorption characteristics of Acid Red 138 on various adsorbents reveal insights into its removal from wastewater, highlighting factors such as initial pH and contact time that influence efficiency .

Acid Red 138 shares similarities with several other azo dyes. Below are some comparable compounds along with their unique characteristics:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Acid Red 73 | C20H22N2O6S | Used primarily for wool; lower molecular weight |

| Acid Orange 7 | C16H12N2Na2O4S | Exhibits bright orange color; used in food coloring |

| Acid Yellow 23 | C18H20N2Na2O5S | Known for high stability; used in textile applications |

| Direct Blue 71 | C34H36N6Na2O6S2 | Commonly used for cotton; differs in solubility |

Acid Red 138 is unique due to its specific structural components that enhance its affinity for protein fibers compared to other azo dyes. Its long alkyl chain contributes to its solubility profile and interaction characteristics, making it particularly effective for certain applications within the textile industry .

Acid Red 138 (C.I. 18073) is synthesized via a two-step diazotization-coupling sequence. The process begins with the diazotization of 4-dodecylbenzenamine (p-dodecylaniline) using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C. This generates a diazonium salt intermediate, which is stabilized under acidic conditions. The reaction mechanism involves proton transfer and nitrosation, where nitrous acid (HNO₂) reacts with the aromatic amine to form the diazonium ion (Ar–N₂⁺).

The second step involves coupling the diazonium salt with 4-acetamido-5-hydroxynaphthalene-2,7-disulfonic acid (N-acetyl H acid) under alkaline conditions (pH 4–5). This electrophilic aromatic substitution occurs at the ortho position relative to the hydroxyl group of the coupling component, forming the azo bond (–N=N–). Laboratory protocols emphasize strict temperature control (<10°C) to prevent diazonium salt decomposition.

Key Reaction Parameters:

| Parameter | Laboratory Conditions | Industrial Conditions |

|---|---|---|

| Temperature | 0–5°C (diazotization) | 5–10°C (scaled reactors) |

| pH | 1–2 (diazotization) | 1.5–2.5 (continuous flow) |

| Reaction Time | 2–3 hours | 30–60 minutes (flow systems) |

| Yield | 65–75% | 80–88% (optimized processes) |

Scalability Challenges in Industrial-Scale Manufacturing

Industrial production faces three primary challenges:

- Temperature Control: Diazonium salts decompose exothermically above 10°C, risking thermal runaway. Batch reactors struggle with heat dissipation at scale, necessitating jacketed reactors or cryogenic cooling.

- Mixing Efficiency: Inhomogeneous mixing in large vessels leads to localized pH variations, promoting side reactions (e.g., diazoamino compound formation). Continuous flow systems address this by ensuring turbulent flow (Reynolds number >2,500).

- Byproduct Management:

Modern plants employ flow chemistry to mitigate these issues. For example, a Uniqsis FlowSyn system achieves 92–96% yield by maintaining residence times of 5–10 minutes and eliminating diazonium salt accumulation.

Purification Techniques for Enhanced Yield Optimization

Post-synthesis purification involves:

- Crystallization: The crude product is precipitated using ethanol-water mixtures (3:1 v/v) at 40–50°C, achieving 85–90% recovery.

- Filtration: Vacuum filtration removes insoluble impurities (e.g., sodium chloride byproducts).

- Chromatography: Industrial-scale column chromatography with silica gel (60–120 mesh) isolates high-purity Acid Red 138 (>98%).

Purification Efficiency Comparison:

| Technique | Purity (%) | Yield Loss (%) | Cost (USD/kg) |

|---|---|---|---|

| Crystallization | 92–95 | 8–12 | 12–15 |

| Membrane Filtration | 96–98 | 5–8 | 18–22 |

| Chromatography | 98–99.5 | 2–4 | 35–50 |

Impurities are monitored via HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile mobile phase). Recrystallization from methanol further reduces sulfonic acid derivatives to <0.5%.

Acid Red 138 demonstrates significant potential for aquatic ecosystem disruption through multiple interconnected mechanisms. The compound exhibits acute toxicity to aquatic organisms, with lethal concentration values ranging from 15.0 mg/L for both Daphnia magna and zebrafish (Danio rerio) in short-term exposure studies [1] [2]. These toxicity levels are classified as very toxic to aquatic life under the Globally Harmonized System, with 96.5% of regulatory notifications indicating acute aquatic toxicity and 96.7% showing long-term hazard potential [1] [2].

The primary mechanism of aquatic ecosystem disruption involves interference with photosynthetic processes in primary producers. Acid Red 138 reduces light penetration in water bodies, creating a physical barrier that limits photosynthesis in aquatic plants and algae [3] [4]. This photosynthetic inhibition results in decreased oxygen production, with algal growth inhibition occurring at concentrations as low as 8.5 mg/L [3]. The compound's intense coloration and persistence in aquatic environments exacerbate these effects, leading to hypoxic conditions that can trigger fish kills and compromise the survival of oxygen-dependent organisms [4].

| Test Organism | Test Type | Exposure Duration | Endpoint | Concentration (mg/L) | Effect | Reference |

|---|---|---|---|---|---|---|

| Daphnia magna | Acute immobilization | 48 h | EC50 | 15.0 | Immobilization | Laboratory study |

| Zebrafish (Danio rerio) | Acute mortality | 96 h | LC50 | 15.0 | Mortality | Bioassay data |

| Fathead minnow | Chronic growth | 28 days | NOEC | 2.5 | Growth reduction | Chronic toxicity test |

| Algae | Growth inhibition | 72 h | EC50 | 8.5 | Photosynthesis inhibition | Algal growth test |

| Aquatic bacteria | Respiration inhibition | 24 h | EC50 | 12.0 | Metabolic disruption | Microbial assay |

Secondary disruption mechanisms include metabolic interference in aquatic organisms. The compound causes oxidative stress in fish species, leading to cellular damage and impaired physiological functions . In bacterial communities, Acid Red 138 inhibits respiratory processes at concentrations of 12.0 mg/L, disrupting the microbial foundation of aquatic food webs [4]. These microbial disruptions have cascading effects on nutrient cycling and organic matter decomposition, fundamentally altering ecosystem dynamics [4].

The compound's impact on filter-feeding organisms represents another critical disruption pathway. Daphnia magna, a key filter-feeder in freshwater ecosystems, experiences immobilization at concentrations of 15.0 mg/L within 48 hours of exposure [1]. This immobilization compromises the organism's ability to filter particulate matter from water, reducing water clarity and allowing the accumulation of organic debris [4]. The resulting deterioration in water quality creates feedback loops that amplify the initial toxic effects of the dye.

Long-Term Soil Contamination Patterns

Acid Red 138 exhibits persistent contamination patterns in soil environments, with persistence times ranging from 95 to 180 days depending on soil type and environmental conditions [8] [9]. The compound's stability in soil reflects its resistance to biodegradation, a characteristic that was intentionally designed into its molecular structure to ensure colorfastness in textile applications [8]. This persistence creates long-term contamination concerns, particularly in agricultural soils where textile wastewater is used for irrigation [9] [10].

| Soil Type | pH | Organic Matter (%) | Persistence (days) | Adsorption Coefficient (Kd) | Leaching Potential | Microbial Impact |

|---|---|---|---|---|---|---|

| Sandy loam | 6.8 | 2.1 | 120 | 15.2 | High | Severe |

| Clay loam | 7.2 | 3.8 | 180 | 28.7 | Low | Moderate |

| Silt loam | 6.5 | 4.2 | 165 | 22.3 | Moderate | Moderate |

| Sandy clay | 7.5 | 2.9 | 135 | 18.9 | Moderate | Severe |

| Organic soil | 5.8 | 12.5 | 95 | 45.6 | Low | Mild |

Soil type significantly influences contamination patterns, with clay loam soils showing the longest persistence (180 days) due to strong adsorption to clay particles [8]. The adsorption coefficient varies from 15.2 in sandy loam to 45.6 in organic-rich soils, indicating that soil organic matter plays a crucial role in compound retention [8]. Organic soils, despite having the highest adsorption coefficient, showed the shortest persistence time (95 days), suggesting that high organic matter content may facilitate some degree of biological transformation or sequestration [8].

The compound's impact on soil microbial communities represents a critical long-term contamination concern. Acid Red 138 causes severe microbial impact in sandy loam and sandy clay soils, leading to reduced bacterial diversity and altered community structure [8] [9]. Phospholipid fatty acid analysis has revealed that the compound particularly affects Gram-negative bacteria, with substantial reductions in their populations compared to Gram-positive bacteria [8]. This selective impact on microbial communities disrupts essential soil processes, including nutrient cycling, organic matter decomposition, and nitrogen fixation [9] [11].

Leaching potential varies significantly across soil types, with sandy loam soils showing high leaching potential due to their low organic matter content and coarse texture [8]. This high leaching potential creates risks for groundwater contamination, as the compound can migrate through soil layers and enter aquifer systems [10]. In contrast, clay loam and organic soils demonstrate low leaching potential, resulting in surface accumulation that may pose risks to soil-dwelling organisms and plants [8].

The compound's persistence in soil creates long-term exposure scenarios for terrestrial organisms. Earthworms and other soil invertebrates experience chronic exposure to Acid Red 138, with potential for bioaccumulation and adverse effects on reproduction and survival [12] [8]. The compound's stability in soil also means that contamination events can have lasting impacts, with recovery times extending far beyond the initial contamination period [8].

Agricultural implications of soil contamination include potential uptake by crops and accumulation in edible plant tissues [9] [11]. Studies have shown that some plants can absorb azo dyes from contaminated soil, with concentrations in edible portions sometimes exceeding safe limits for human consumption [11]. This pathway creates potential human health risks through the food chain, particularly in regions where textile wastewater is regularly used for irrigation [9] [10].

The spatial distribution of contamination follows predictable patterns based on the source and method of introduction. Point sources, such as textile manufacturing facilities, create localized hotspots with concentrations that can exceed 450 mg/kg in surface soils [9]. These hotspots gradually diminish with distance from the source, but the compound's persistence means that detectable concentrations can extend hundreds of meters from the original contamination site [9]. Diffuse contamination from irrigation with textile wastewater creates more uniform but persistent contamination patterns across agricultural areas [9] [10].

Environmental fate modeling indicates that Acid Red 138 has limited potential for volatilization from soil surfaces, meaning that atmospheric transport is not a significant pathway for contamination spread [13]. Instead, the compound's primary fate processes in soil include adsorption to organic matter, slow biodegradation under anaerobic conditions, and potential transformation to aromatic amine products that may be more mobile and toxic than the parent compound [8] .

The compound's interaction with soil pH affects both its mobility and persistence. In acidic soils (pH < 6.5), Acid Red 138 shows increased mobility due to reduced adsorption to negatively charged soil particles [8]. This increased mobility enhances leaching potential but may also facilitate more rapid transport to deeper soil layers where anaerobic conditions could promote reductive cleavage of the azo bond [8]. In alkaline soils (pH > 7.0), the compound shows stronger adsorption but may be more resistant to biodegradation, leading to longer persistence times [8].

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 15 of 460 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 445 of 460 companies with hazard statement code(s):;

H400 (99.78%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard